molecular formula C18H22N4O3 B13546597 5-(1-Acryloylpiperidine-4-carboxamido)indoline-1-carboxamide

5-(1-Acryloylpiperidine-4-carboxamido)indoline-1-carboxamide

Cat. No.: B13546597
M. Wt: 342.4 g/mol
InChI Key: MJKIGDHGDSRXTB-UHFFFAOYSA-N
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Description

5-[1-(prop-2-enoyl)piperidine-4-amido]-2,3-dihydro-1H-indole-1-carboxamide is a complex organic compound that features both piperidine and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(prop-2-enoyl)piperidine-4-amido]-2,3-dihydro-1H-indole-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial for efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions

5-[1-(prop-2-enoyl)piperidine-4-amido]-2,3-dihydro-1H-indole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-[1-(prop-2-enoyl)piperidine-4-amido]-2,3-dihydro-1H-indole-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-[1-(prop-2-enoyl)piperidine-4-amido]-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • **5-[1-(prop-2-enoyl)piperidine-4-amido]-2,3-dihydro-1H-indole-1-carboxamide
  • Ethyl 2-chloro-5-[1-(prop-2-enoyl)piperidine-4-amido]benzoate
  • (E)-3-(benzo[d][1,3]dioxol-5-yl)-2-cyanoacryloyl chloride

Uniqueness

5-[1-(prop-2-enoyl)piperidine-4-amido]-2,3-dihydro-1H-indole-1-carboxamide is unique due to its specific combination of piperidine and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

5-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]-2,3-dihydroindole-1-carboxamide

InChI

InChI=1S/C18H22N4O3/c1-2-16(23)21-8-5-12(6-9-21)17(24)20-14-3-4-15-13(11-14)7-10-22(15)18(19)25/h2-4,11-12H,1,5-10H2,(H2,19,25)(H,20,24)

InChI Key

MJKIGDHGDSRXTB-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N(CC3)C(=O)N

Origin of Product

United States

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